Differential Activity on Leishmania Transglutaminase: DDC as a Non-Inhibitory Control
In a head-to-head comparison of transglutaminase (TGase) inhibitors on Leishmania amazonensis parasite proliferation, Didansylcadaverine (DDC) exhibited no inhibitory effect, in direct contrast to its structural analog Monodansylcadaverine (MDC). While MDC, cystamine, and iodoacetamide all produced a profound, dose-dependent inhibition of parasite growth, DDC was completely inactive as an inhibitor [1]. This stark functional divergence, despite close structural similarity, underscores the necessity of using DDC as a specific, non-inhibitory control in TGase-related studies involving this enzyme.
| Evidence Dimension | Inhibition of Leishmania amazonensis Proliferation via Transglutaminase |
|---|---|
| Target Compound Data | No inhibition; not inhibitory |
| Comparator Or Baseline | Monodansylcadaverine (MDC): profound, dose-dependent inhibition |
| Quantified Difference | Qualitative difference (inhibitory vs. non-inhibitory); DDC is explicitly 'not inhibitory' while MDC is a potent inhibitor. |
| Conditions | In vitro culture of L. amazonensis promastigotes and amastigotes. |
Why This Matters
This unambiguous functional difference makes DDC an essential, verifiable negative control for experiments where MDC is used as a TGase inhibitor, preventing false attribution of effects to general dansyl-amine chemistry.
- [1] Reynolds K.B. Brobey, Lynn Soong. (2006). Leishmania species: Evidence for transglutaminase activity and its role in parasite proliferation. Experimental Parasitology, 114(2), 94-102. View Source
